

4-Ketocyclophosphamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ketocyclophosphamide

Cat. No.: B195324

[Get Quote](#)

An In-depth Technical Guide to 4-Ketocyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ketocyclophosphamide is a prominent metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.^{[1][2]} It is considered an inactive detoxification product, formed in the liver through the oxidation of the active metabolite, 4-hydroxycyclophosphamide, a reaction catalyzed by alcohol and aldehyde dehydrogenases.^[1] This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data related to **4-ketocyclophosphamide**, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

4-Ketocyclophosphamide is a derivative of cyclophosphamide distinguished by a ketone group at the 4th position of the oxazaphosphorinane ring. This structural modification significantly alters its biological activity compared to its parent compound and its active metabolites.

Chemical Structure

Caption: 2D chemical structure of **4-Ketocyclophosphamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-ketocyclophosphamide** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ ⁵ -oxazaphosphinan-4-one	[3]
Molecular Formula	C ₇ H ₁₃ Cl ₂ N ₂ O ₃ P	[3]
Molecular Weight	275.07 g/mol	[3]
CAS Number	27046-19-1	[3]
Appearance	Solid	
Melting Point	152 °C	
Solubility	Poor in water; Slightly soluble in DMSO and Methanol	
Stability	Stable for at least one month at 4°C. Long-term storage at -20°C is recommended.	

Experimental Data

Spectroscopic Data

Detailed spectroscopic data for **4-ketocyclophosphamide** is crucial for its identification and characterization. While comprehensive assigned spectra are not readily available in the literature, typical chemical shift ranges for similar functional groups can provide guidance.

Table 2: Spectroscopic Data

Parameter	Data	Reference(s)
^1H NMR (CDCl_3)	Data not available in searched literature.	
^{13}C NMR (CDCl_3)	Data not available in searched literature.	
FT-IR (KBr)	Data not available in searched literature.	
Mass Spectrometry	Fragmentation patterns have been used for its identification in metabolic studies.	

Pharmacokinetic Data

4-Ketocyclophosphamide is a major metabolite of cyclophosphamide, and its plasma concentrations have been monitored in pharmacokinetic studies of the parent drug.

Table 3: Pharmacokinetic Parameters

Parameter	Value	Species	Reference(s)
Time to Peak Concentration (T _{max})	~8-15 hours after cyclophosphamide administration	Human	
Half-life (t _{1/2})	Considerably longer than cyclophosphamide	Human	
Area Under the Curve (AUC)	AUC _{0-6h} values of $63.6 \pm 27.5 \text{ }\mu\text{g/ml}\cdot\text{min}$ (dose 1) and $153.4 \pm 61.3 \text{ }\mu\text{g/ml}\cdot\text{min}$ (dose 5) have been reported.	Human	[4]

Cytotoxicity Data

Current literature consistently describes **4-ketocyclophosphamide** as a non-toxic or inactive metabolite. As such, specific IC₅₀ values for its cytotoxicity against cancer cell lines are not widely reported.

Table 4: Cytotoxicity Data

Cell Line	IC ₅₀ Value	Reference(s)
Various	Not available in searched literature.	

Experimental Protocols

Synthesis of 4-Ketocyclophosphamide

Detailed, step-by-step protocols for the chemical or enzymatic synthesis of **4-ketocyclophosphamide** are not extensively described in the readily available scientific literature. However, its formation is a key step in the metabolic deactivation of cyclophosphamide.

General Principle of Formation:

4-Ketocyclophosphamide is formed from the oxidation of 4-hydroxycyclophosphamide. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic formation of **4-Ketocyclophosphamide**.

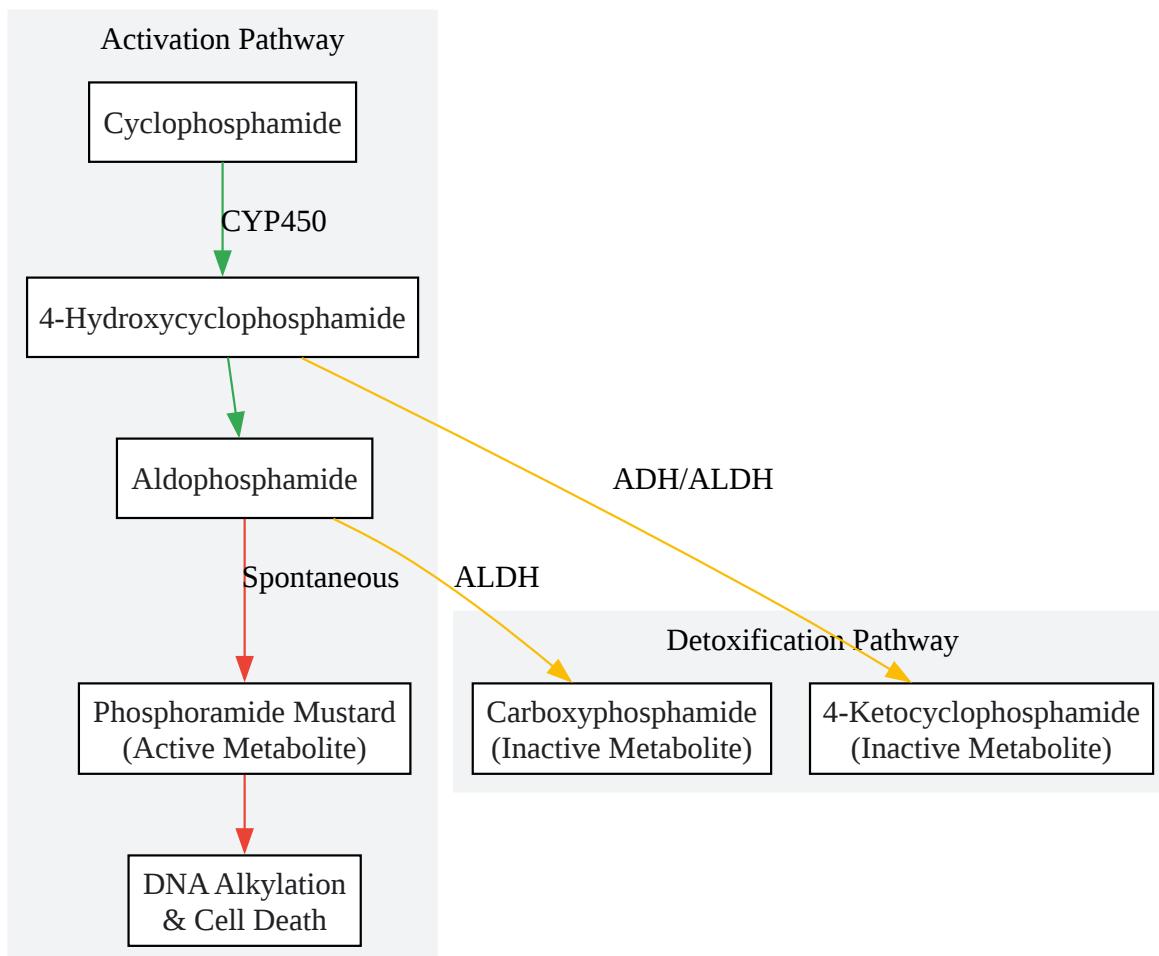
Conceptual Enzymatic Synthesis Protocol:

A potential laboratory-scale synthesis could involve the enzymatic oxidation of 4-hydroxycyclophosphamide.

Materials:

- 4-Hydroxycyclophosphamide
- Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)
- Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)
- Cofactors (e.g., NAD⁺ or NADP⁺)
- Reaction vessel
- Purification system (e.g., HPLC)

Procedure:


- Dissolve 4-hydroxycyclophosphamide in the buffer solution in the reaction vessel.
- Add the necessary cofactors for the chosen dehydrogenase.
- Initiate the reaction by adding the alcohol or aldehyde dehydrogenase.
- Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.
- Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
- Once the reaction is complete, purify the **4-ketocyclophosphamide** from the reaction mixture using a chromatographic method such as HPLC.
- Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Note: This is a generalized protocol. Specific enzyme concentrations, substrate-to-enzyme ratios, reaction times, and purification parameters would need to be optimized.

Signaling Pathways and Biological Activity

Current scientific understanding indicates that **4-ketocyclophosphamide** is a detoxification product and is biologically inactive. Extensive searches of the scientific literature did not reveal any specific signaling pathways that are directly modulated by or involve **4-ketocyclophosphamide**. Its formation represents a metabolic dead-end, leading to its excretion.

The metabolism of cyclophosphamide is primarily geared towards the generation of the active alkylating agent, phosphoramide mustard, which is responsible for its cytotoxic effects. The formation of **4-ketocyclophosphamide** is a competing pathway that reduces the amount of active drug available.

[Click to download full resolution via product page](#)

Caption: Cyclophosphamide metabolic pathways.

Conclusion

4-Ketocyclophosphamide is a key metabolite in the detoxification of cyclophosphamide. Its chemical structure, characterized by the presence of a ketone group, renders it biologically inactive. While methods for its detection and quantification in biological matrices are established, detailed experimental protocols for its synthesis and comprehensive spectroscopic and cytotoxicity data are not widely available in the public domain. Furthermore, there is no

current evidence to suggest its involvement in any specific cellular signaling pathways. This guide summarizes the existing knowledge on **4-ketocyclophosphamide** and highlights areas where further research could provide a more complete understanding of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from *Marasmius rotula* for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ketocyclophosphamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195324#4-ketocyclophosphamide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com